Fmoc-2-trifluoromethyl-D-homophenylalanine
Description
Fmoc-2-trifluoromethyl-D-homophenylalanine (CAS 269726-72-9) is a fluorinated, non-natural amino acid derivative widely employed in solid-phase peptide synthesis (SPPS). Its structure features a homophenylalanine backbone—a phenylalanine analog with an additional methylene group in the side chain—substituted with a trifluoromethyl (-CF₃) group at the ortho (2nd) position of the aromatic ring. The D-configuration of the α-carbon enhances its utility in designing enantioselective peptides and stabilizing secondary structures .
Molecular Formula: C₂₆H₂₀F₃NO₄ Molecular Weight: 469.46 g/mol Key Applications:
Properties
Molecular Formula |
C26H22F3NO4 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C26H22F3NO4/c27-26(28,29)22-12-6-1-7-16(22)13-14-23(24(31)32)30-25(33)34-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,30,33)(H,31,32) |
InChI Key |
OQCKZFPPEYXSHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2-trifluoromethyl-D-homophenylalanine typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the trifluoromethyl group. The process can be summarized as follows:
Protection of the Amino Group: The amino group of homophenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethyl iodide (CF3I) under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines facilitate the stepwise addition of amino acids, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Fmoc-2-trifluoromethyl-D-homophenylalanine undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Scientific Research Applications
Scientific Research Applications
Peptide Synthesis: Fmoc-2-trifluoromethyl-D-homophenylalanine is utilized in Fmoc solid-phase peptide synthesis to incorporate unnatural amino acids into peptide sequences . The Fmoc protecting group allows for controlled and efficient peptide assembly .
Bioactive Peptides: This compound is instrumental in designing peptides with specific bioactive properties. The trifluoromethyl group can enhance the peptide's binding affinity to target proteins .
Mimicking Protein Interactions: By incorporating modified amino acids like this compound, researchers can create peptide analogs that mimic natural protein interactions, which is valuable in drug discovery and development .
Hydrogel Formation: Fmoc-protected amino acids and peptides, including derivatives of phenylalanine, can form hydrogels with potential applications in tissue engineering and drug delivery .
Case Studies and Research Findings
Enhanced Binding Affinity: Research has shown that incorporating trifluoromethylphenyl substituents into peptides can significantly improve their affinity for target proteins. For instance, β-peptides containing a 3-trifluoromethylphenyl side chain exhibit a 2-fold improvement in affinity for the hDM2 protein compared to their non-substituted counterparts .
Hydrogel Properties: Fmoc-protected tripeptides, including those derived from phenylalanine, can form hydrogels with varying swelling ratios depending on their chirality and crosslinking . These hydrogels are being explored for their potential in drug delivery systems, with studies focusing on the release kinetics of model drugs from these matrices .
Negishi Cross-Couplings: Unnatural amino acids, including phenylalanine derivatives, can be synthesized using Negishi cross-coupling reactions, providing a versatile route to novel amino acid structures .
Advantages:
- Enhanced Bioactivity: The incorporation of the trifluoromethyl group can enhance the bioactivity of peptides .
- Stability: Fmoc-Trp(Boc)-OH derivatives offer stability during synthesis, and the ease of removing protecting groups .
- Specificity: Ability to incorporate tryptophan into peptides with high specificity .
Limitations:
Mechanism of Action
The mechanism of action of Fmoc-2-trifluoromethyl-D-homophenylalanine involves the protection of the amino group, which allows for selective reactions at other functional groups. The Fmoc group is removed under basic conditions, revealing the free amino group for further reactions. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in peptide synthesis .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Fmoc-Protected Homophenylalanine and Phenylalanine Derivatives
Key Observations
A. Backbone Variations
- Homophenylalanine vs. Phenylalanine : Homophenylalanine derivatives (e.g., 2-CF₃, 2-CH₃) extend the side chain by one carbon, increasing conformational flexibility and steric bulk compared to phenylalanine analogs . This extension is critical in designing constrained peptides or modulating receptor binding pockets.
B. Substituent Effects
Trifluoromethyl (-CF₃) :
- Position-Specific Activity : The 2-CF₃ group in the target compound provides greater steric hindrance and electronic effects than 3-CF₃ (phenylalanine backbone), influencing peptide-protein interactions .
- Metabolic Stability : CF₃ groups reduce oxidative degradation, making the compound suitable for therapeutic peptides .
Halogenated Derivatives :
- Fluoro (F) : 3-F substitution (homophenylalanine) enhances helicity in α-helical peptides, while 3,4-F₂ improves membrane permeability .
- Chloro (Cl) : 2-Cl substitution stabilizes β-sheet conformations but may reduce solubility .
Methyl (-CH₃) :
C. Stereochemical Considerations
- D-enantiomers (e.g., this compound) are preferred in peptide therapeutics for resistance to enzymatic cleavage, while L-forms (e.g., Fmoc-L-2-methylphenylalanine) are used in natural peptide mimics .
Biological Activity
Fmoc-2-trifluoromethyl-D-homophenylalanine (Fmoc-2-TF-D-HPA) is a synthetic amino acid derivative that plays a significant role in peptide synthesis and drug design. Its unique structure, characterized by a trifluoromethyl group at the second position of the homophenylalanine backbone and an Fmoc protecting group, enhances its biological activity, particularly in terms of lipophilicity, stability, and interaction with biological targets.
Chemical Structure and Properties
Fmoc-2-TF-D-HPA is composed of the following molecular formula:
- Molecular Formula : C26H22F3NO
- CAS Number : 1260591-46-5
The trifluoromethyl group increases the compound's lipophilicity, which can influence its ability to penetrate biological membranes and interact with various receptors and enzymes. This modification is crucial for enhancing the pharmacological properties of peptides synthesized with this amino acid.
Biological Activity
The biological activity of Fmoc-2-TF-D-HPA is primarily linked to its incorporation into peptides, which can significantly alter their binding affinity and selectivity for biological targets. Research indicates that fluorinated amino acids often enhance the stability and bioavailability of peptides, making them valuable in drug design and development.
- Receptor Interaction : Fluorinated amino acids like Fmoc-2-TF-D-HPA can interact differently with receptors compared to their non-fluorinated counterparts. These interactions are critical for understanding how molecular modifications influence peptide behavior and efficacy in therapeutic contexts.
- Inhibition Studies : In studies involving β-peptides, the incorporation of trifluoromethyl groups has demonstrated improved binding affinities for targets like hDM2, suggesting that such modifications can enhance the effectiveness of peptide-based therapies .
- Antimicrobial Activity : The compound's derivatives have been explored for their antimicrobial properties. For example, certain fluorinated amino acids have shown potent activity against both Gram-positive and Gram-negative bacteria .
Comparative Analysis with Similar Compounds
The following table summarizes structural comparisons between Fmoc-2-TF-D-HPA and related compounds:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| Fmoc-D-homophenylalanine | Lacks trifluoromethyl group | Standard homophenylalanine without fluorination |
| Fmoc-2-methyl-D-homophenylalanine | Contains a methyl group instead | Alters reactivity compared to trifluoromethyl variant |
| Fmoc-4-trifluoromethyl-L-homophenylalanine | Trifluoromethyl group at position four | Differences in biological activity due to position |
| Fmoc-2-chloro-L-homophenylalanine | Contains a chlorine atom | Different halogen substitution affects reactivity |
Case Studies and Research Findings
- Fluorinated Derivatives in Cancer Therapy : In research focused on cancer treatment, fluorinated derivatives have shown enhanced inhibition of glycolysis in aggressive cancers like glioblastoma multiforme (GBM). These compounds improve pharmacokinetics and therapeutic efficacy compared to traditional agents .
- Antimicrobial Peptides : Studies have demonstrated that peptides incorporating fluorinated amino acids exhibit improved antimicrobial properties against resistant bacterial strains. The mechanism involves rapid permeabilization of bacterial membranes, leading to effective bacterial cell death .
- Peptide Synthesis Optimization : The use of Fmoc-2-TF-D-HPA in peptide synthesis has been shown to facilitate the creation of more stable and bioavailable peptide structures, which are crucial for developing effective therapeutic agents .
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